

Application Note and Protocol: In Situ Preparation of Disiamylborane (Sia₂BH)

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Compound of Interest

Compound Name: Disiamylborane

Cat. No.: B086530

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Disiamylborane**, abbreviated as Sia₂BH, is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in organic synthesis.^[1] Its significant steric bulk allows for the regioselective hydroboration of terminal alkenes and alkynes, typically with anti-Markovnikov selectivity exceeding 99% for terminal alkenes.^{[1][2]} This high selectivity makes it an invaluable reagent for converting terminal olefins into primary alcohols and terminal alkynes into aldehydes, avoiding the formation of isomeric byproducts that can occur with less hindered boranes.^{[3][4][5]} Due to its limited stability, **disiamylborane** is not typically isolated or stored; instead, it is freshly prepared in situ for immediate use.^{[6][7]} This protocol details the step-by-step procedure for the reliable in situ preparation of a 0.5 M solution of **disiamylborane** in tetrahydrofuran (THF).

Experimental Protocol

1. Materials and Equipment:

| Materials | Equipment |
|---|--|
| Borane-tetrahydrofuran complex (1.0 M in THF) | Oven-dried, three-necked round-bottom flask (250 mL or 500 mL) |
| 2-Methyl-2-butene ($\geq 99\%$) | Magnetic stir bar |
| Anhydrous Tetrahydrofuran (THF) | Addition funnel (125 mL) |
| Ice | Thermometer or thermocouple probe |
| Sodium chloride (for ice-salt bath) | Condenser |
| Nitrogen or Argon gas supply | Syringes and needles |
| Septa | |
| Schlenk line or inert gas manifold with bubbler | |

2. Reagent Preparation and Stoichiometry:

The reaction involves the hydroboration of two equivalents of 2-methyl-2-butene with one equivalent of borane (BH_3).^{[4][6][8]} The following table outlines the quantities required for the preparation of approximately 200 mL of a 0.5 M **disiamylborane** solution.

| Reagent | Molecular Weight (g/mol) | Moles (mol) | Volume (mL) | Concentration (M) | Notes |
|----------------------------------|--------------------------|-------------|-------------|-------------------|---|
| Borane-THF complex | N/A | 0.10 | 100 | 1.0 in THF | Handle under inert atmosphere. [7] |
| 2-Methyl-2-butene | 70.13 | 0.20 | 22.8 | Neat | Prepare a 2.0 M solution in anhydrous THF. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | N/A | 77.2 | N/A | To dissolve 2-methyl-2-butene. |
| Total 2-Methyl-2-butene solution | N/A | 0.20 | 100 | 2.0 in THF | Solution to be placed in the addition funnel. [7] |

3. Step-by-Step Procedure:

This procedure is adapted from established methods for the in situ preparation of **disiamylborane**.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Step 1: Apparatus Setup

- Assemble a dry, 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, an addition funnel, and a condenser connected to a nitrogen or argon inlet with an oil bubbler.[\[3\]](#)[\[7\]](#)
- Flame-dry the entire apparatus under a stream of inert gas or oven-dry all glassware and assemble it while hot, allowing it to cool under a positive pressure of inert gas. This ensures all components are free of moisture.

Step 2: Reaction Assembly

- Once the apparatus is cool, charge the reaction flask with 100 mL (0.10 mol) of 1.0 M borane-THF solution via syringe through the septum.^[7]
- Prepare the alkene solution by adding 22.8 mL (0.20 mol) of 2-methyl-2-butene to 77.2 mL of anhydrous THF to make a total of 100 mL of a 2.0 M solution.
- Transfer this 2-methyl-2-butene solution to the addition funnel.^[7]

Step 3: Reaction Execution

- Cool the reaction flask containing the borane solution to 0°C using an ice-water bath. For more stringent temperature control, an ice-salt bath can be used to maintain a temperature between -10°C and 0°C.^[7]
- Begin stirring the borane solution.
- Add the 2-methyl-2-butene solution dropwise from the addition funnel to the stirred borane solution over a period of approximately 30 minutes.^{[3][6]} It is crucial to maintain the internal reaction temperature at or below 0°C during the addition.
- After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours to ensure the complete formation of **disiamylborane**.^{[6][7]}

Step 4: Product Handling

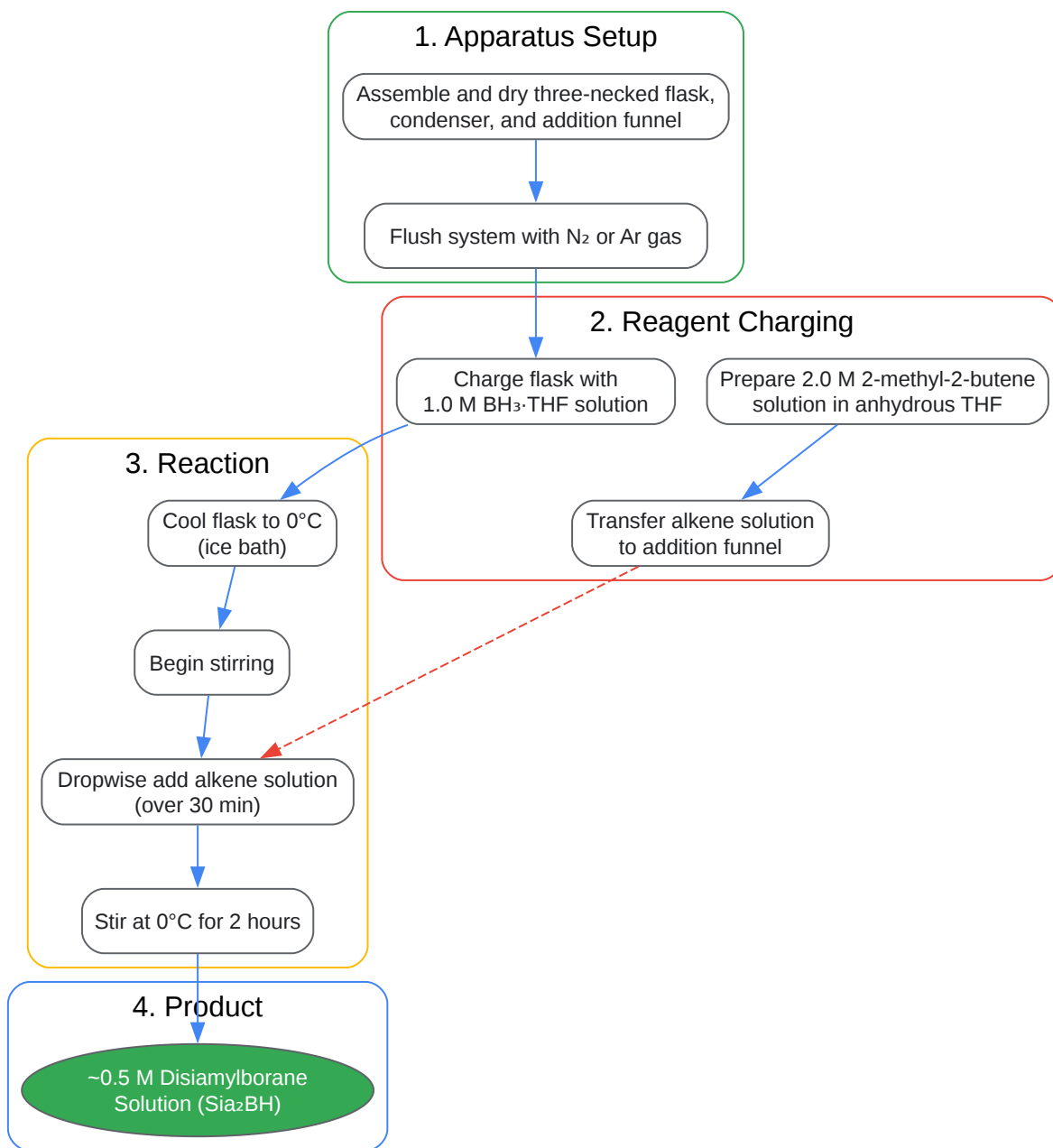
- The resulting ~0.5 M solution of **disiamylborane** in THF is now ready for immediate use in subsequent reactions.
- It is strongly recommended to use the reagent within one week of preparation, storing it at 0°C under an inert atmosphere during this period, as it can undergo slow disproportionation which reduces its selectivity.^[7]

4. Summary of Reaction Parameters:

| Parameter | Value | Reference |
|-------------------------|--|---|
| Stoichiometry | 2:1 (2-Methyl-2-butene : BH ₃) | [4] [6] [8] |
| Temperature | 0°C (maintained between -10°C to 0°C) | [7] |
| Addition Time | ~30 minutes | [3] |
| Post-Addition Stir Time | 2 hours | [6] [7] |
| Final Concentration | ~0.5 M in THF | [7] |

Experimental Workflow Diagram

Workflow for In Situ Preparation of Disiamylborane

[Click to download full resolution via product page](#)Caption: Step-by-step workflow for the in situ synthesis of **disiamylborane**.

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